molecular formula C9H17NO2 B11764819 trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid

Cat. No.: B11764819
M. Wt: 171.24 g/mol
InChI Key: RPIJFLFNWQJSDV-JECWYVHBSA-N
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Description

trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid: is a synthetic derivative of lysine. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to reduce or prevent hemorrhagic episodes, especially in conditions characterized by excessive bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanone followed by the reductive amination of the resulting 4-aminocyclohexanone. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the mechanisms of blood clotting and fibrinolysis. It helps in understanding the role of lysine analogs in these processes .

Medicine: Medically, it is used to treat conditions like hereditary angioedema and heavy menstrual bleeding. It is also used in surgeries to reduce blood loss .

Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It also finds applications in the textile and leather industries as a stabilizer .

Mechanism of Action

The primary mechanism of action of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine binding sites on plasminogen, it prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This action helps in stabilizing blood clots and reducing bleeding .

Comparison with Similar Compounds

Uniqueness: trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to other similar compounds. Its cyclic structure provides better binding affinity and stability, making it more effective in clinical applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1

InChI Key

RPIJFLFNWQJSDV-JECWYVHBSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)O)N

Canonical SMILES

CC(C1CCC(CC1)C(=O)O)N

Origin of Product

United States

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